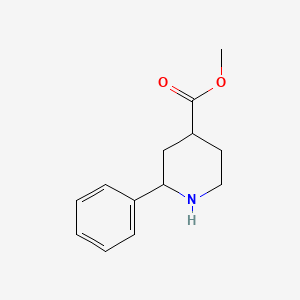

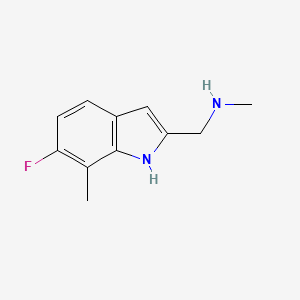

1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(6-Fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine, commonly known as FMMA, is an indole-based psychoactive compound that was first synthesized in the 1970s. It has since been studied for its potential pharmacological and therapeutic applications. FMMA is a synthetic derivative of the naturally occurring indole alkaloid tryptamine, and it has been found to possess a variety of pharmacological activities. It is a potent agonist at the serotonin 5-HT2A receptor, and it has been found to produce hallucinogenic and psychostimulant effects in animals. FMMA has been used in scientific research to study the effects of serotonin receptor agonism, and it has been explored as a potential therapeutic agent for a variety of psychiatric and neurological disorders.

Applications De Recherche Scientifique

Biological Potential of Indole Derivatives

Indole derivatives are known for their diverse biological and clinical applications. They have been studied for their potential as anti-HIV agents, plant hormones, and antimicrobial compounds. For example, indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

Molecular Docking Studies

Indolyl and oxochromenyl xanthenone derivatives have been reported to perform well in molecular docking studies as potential anti-HIV-1 agents . Molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Antimicrobial Potential

Some indole derivatives have shown good antimicrobial potential, which could be relevant in developing new antibiotics or antiseptic agents .

Chemical Synthesis and Therapeutics

The synthesis of complex natural product scaffolds inspired by indole derivatives has been explored for expanding bioactive chemical space . This could lead to the discovery of new therapeutic agents.

Research and Development

Indole derivatives are often used in research settings for various studies related to chemistry and biology due to their versatile properties .

Propriétés

IUPAC Name |

1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2/c1-7-10(12)4-3-8-5-9(6-13-2)14-11(7)8/h3-5,13-14H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUZSTOUMUHQFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=C2)CNC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629556 |

Source

|

| Record name | 1-(6-Fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine | |

CAS RN |

883531-68-8 |

Source

|

| Record name | 1-(6-Fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.